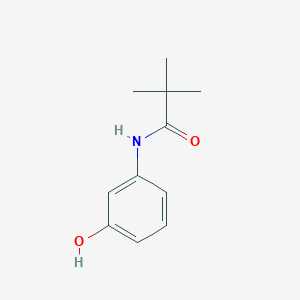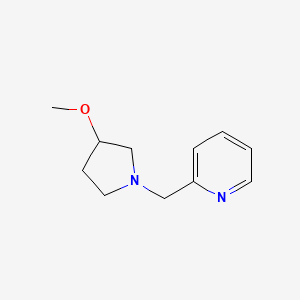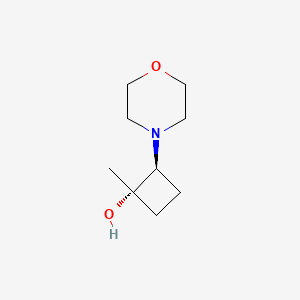
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone is a synthetic organic molecule that has been the subject of scientific research in recent years. This molecule has been synthesized using various methods, and it has shown potential for use in various applications, including in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and signaling pathways. The interaction of this compound with these targets can lead to changes in cellular processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
The (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone has been shown to exhibit various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the modulation of inflammation, the regulation of neurotransmitter release, and the improvement of cognitive function. These effects are attributed to the compound's interaction with specific biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
The (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using various methods. Another advantage is that this compound exhibits potent biological activity, making it a useful tool for studying biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone. One direction is to investigate the potential of this compound as a lead compound for drug development. Another direction is to investigate the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, researchers can investigate the potential of this compound as a tool for studying specific biological processes, such as cancer cell growth and neurotransmitter release. Finally, researchers can explore alternative synthesis methods for this compound to optimize its biological activity and reduce its limitations.
Conclusion:
In conclusion, (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone is a synthetic organic molecule that has shown potential for use in various applications, including in the field of medicinal chemistry. This compound exhibits potent biological activity against certain diseases, and it has been the subject of scientific research in various fields. The synthesis of this compound requires expertise in synthetic organic chemistry, and its mechanism of action is not fully understood. However, this compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone has been achieved using various methods. One such method involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-amine with m-tolualdehyde in the presence of a suitable catalyst. Other methods involve different starting materials and reaction conditions. Regardless of the method used, the synthesis of this compound requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
The (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone has been the subject of scientific research in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent biological activity against certain diseases, including cancer, inflammation, and neurological disorders. Researchers have also investigated the potential of this compound as a tool for studying biological processes and as a lead compound for drug development.
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-6-5-8-16(10-15)21(25)24-13-17-7-3-4-9-19(17)20(14-24)18-11-22-23(2)12-18/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCCLXKKFAWKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2820073.png)
![Oxiran-2-yl-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2820074.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)


![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2820078.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)



![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)